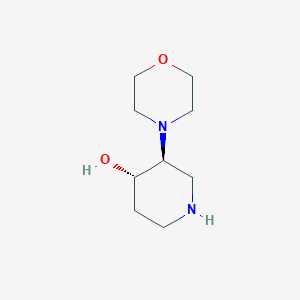![molecular formula C9H14S2 B13224490 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene](/img/structure/B13224490.png)
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of a 2-methylbutyl group attached to the sulfur atom, making it a unique derivative of thiophene. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene can be achieved through various methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is widely used in the industry for the synthesis of thiophene derivatives . Additionally, the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, has gained popularity for the efficient production of thiophene-based compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitronium ions are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene involves its interaction with various molecular targets and pathways. In biological systems, thiophene derivatives can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Employed in the development of anti-atherosclerotic agents.
3-Bromothieno[3,2-b]thiophene: Utilized in the synthesis of conjugated polymers for electronic applications.
Uniqueness
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 2-methylbutyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for medicinal chemistry research .
Eigenschaften
Molekularformel |
C9H14S2 |
|---|---|
Molekulargewicht |
186.3 g/mol |
IUPAC-Name |
3-[(2R)-2-methylbutyl]sulfanylthiophene |
InChI |
InChI=1S/C9H14S2/c1-3-8(2)6-11-9-4-5-10-7-9/h4-5,7-8H,3,6H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
AHJBMZZJXNJWHC-MRVPVSSYSA-N |
Isomerische SMILES |
CC[C@@H](C)CSC1=CSC=C1 |
Kanonische SMILES |
CCC(C)CSC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrate](/img/structure/B13224409.png)

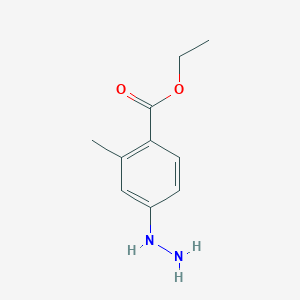
![N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine](/img/structure/B13224436.png)
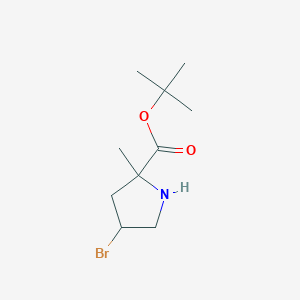

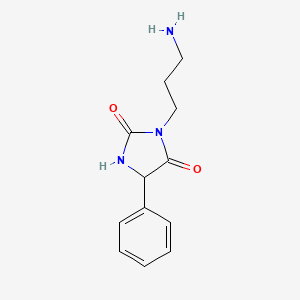
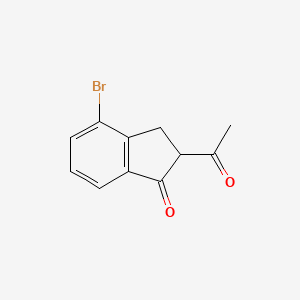
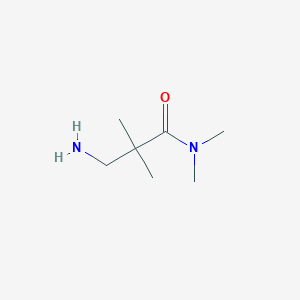
![2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13224483.png)
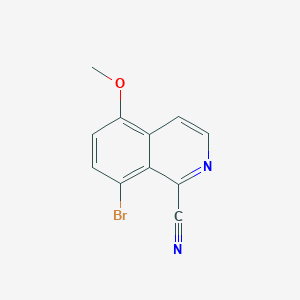
amine](/img/structure/B13224495.png)
